molecular formula C8H15F2N3 B1477212 3-(1,1-Difluoroethyl)piperidine-1-carboximidamide CAS No. 2097998-21-3

3-(1,1-Difluoroethyl)piperidine-1-carboximidamide

Cat. No.: B1477212
CAS No.: 2097998-21-3
M. Wt: 191.22 g/mol
InChI Key: QEGGCYPSIZMDHA-UHFFFAOYSA-N
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Description

3-(1,1-Difluoroethyl)piperidine-1-carboximidamide is an organic compound with the molecular formula C8H15F2N3 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a difluoroethyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-Difluoroethyl)piperidine-1-carboximidamide typically involves the introduction of the difluoroethyl group to the piperidine ring. One common method is the reaction of piperidine with 1,1-difluoroethylamine under suitable conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

3-(1,1-Difluoroethyl)piperidine-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethyl oxides, while substitution reactions can produce a variety of substituted piperidine derivatives.

Scientific Research Applications

3-(1,1-Difluoroethyl)piperidine-1-carboximidamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(1,1-Difluoroethyl)piperidine-1-carboximidamide involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,1-Difluoroethyl)pyridine-1-carboximidamide
  • 3-(1,1-Difluoroethyl)piperidine-1-carboxamide
  • 3-(1,1-Difluoroethyl)piperidine-1-carboxylate

Uniqueness

3-(1,1-Difluoroethyl)piperidine-1-carboximidamide is unique due to the presence of the difluoroethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable scaffold for drug design and other applications.

Biological Activity

3-(1,1-Difluoroethyl)piperidine-1-carboximidamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, highlighting its pharmacological profiles, mechanisms of action, and relevant case studies.

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C8H13F2N3
  • Molecular Weight : 189.20 g/mol

Research indicates that this compound may act through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes linked to cancer progression.
  • Apoptosis Induction : Studies suggest that it may induce apoptosis in various cancer cell lines by activating caspase pathways.
  • Cell Cycle Arrest : It may also cause cell cycle arrest in the G2/M phase, which is crucial for cancer therapeutics.

Biological Activity Data

The following table summarizes key biological activities and findings associated with this compound:

Activity IC50 Value (µM) Cell Line Effect
Enzyme Inhibition0.87 - 12.91MCF-7Growth inhibition
Apoptosis InductionN/AVariousIncreased caspase levels
Cell Cycle ArrestN/AMDA-MB-231G2/M phase arrest

Study 1: Anticancer Properties

A study evaluated the anticancer properties of this compound on MCF-7 and MDA-MB-231 breast cancer cell lines. The compound exhibited significant growth inhibition compared to standard treatments like 5-Fluorouracil (5-FU), with IC50 values indicating a more potent effect on cancer cells .

Study 2: Mechanistic Insights

Further investigation into the mechanism revealed that the compound induced apoptosis through the activation of caspase pathways. In treated samples, caspase-9 levels increased significantly, suggesting that the compound effectively triggers programmed cell death .

Study 3: Pharmacokinetics and Toxicity

Pharmacokinetic studies indicated a favorable profile with sufficient oral bioavailability (31.8%) and a clearance rate of 82.7 ± 1.97 mL/h/kg after intravenous administration. Importantly, no acute toxicity was observed in animal models at concentrations up to 2000 mg/kg .

Properties

IUPAC Name

3-(1,1-difluoroethyl)piperidine-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F2N3/c1-8(9,10)6-3-2-4-13(5-6)7(11)12/h6H,2-5H2,1H3,(H3,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEGGCYPSIZMDHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN(C1)C(=N)N)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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